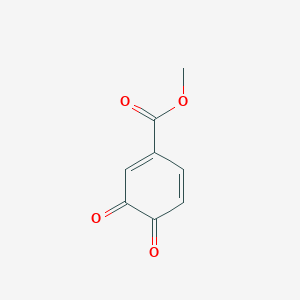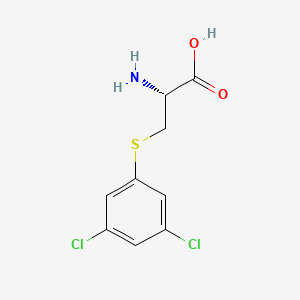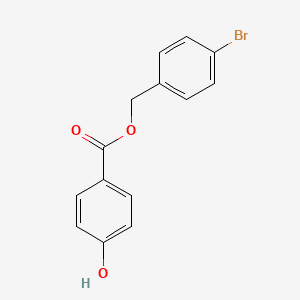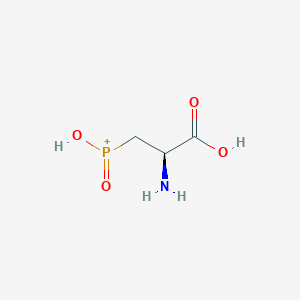
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a six-membered ring with two ketone groups and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate can be synthesized through several methods. One common approach involves the oxidation of methyl cyclohexa-2,5-diene-1-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its quinone moiety can undergo redox reactions, impacting cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate: Differing in the position of the ketone groups on the ring.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: Contains additional carboxyl groups and forms a dianhydride structure .
Uniqueness
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
93127-02-7 |
|---|---|
Formule moléculaire |
C8H6O4 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C8H6O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 |
Clé InChI |
QXPVPJZBCOUABK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=O)C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)




